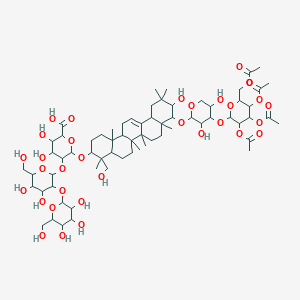
1,3-Dichloro-2-iodobenzene
Übersicht
Beschreibung
1,3-Dichloro-2-iodobenzene is a halo-substituted benzene . It is a white to orange to green powder or lump . It is also known as 2,6-dichloroiodobenzene .
Synthesis Analysis
1,3-Dichloro-2-iodobenzene is not stable and is not commonly available commercially . It is prepared by passing chlorine gas through a solution of iodobenzene in chloroform, from which it precipitates . The same reaction has been reported at pilot plant scale .
Molecular Structure Analysis
The molecular formula of 1,3-Dichloro-2-iodobenzene is C6H3Cl2I . Its molecular weight is 272.89 g/mol . The InChI Key is ZMPGXSFTXBOKFM-UHFFFAOYSA-N .
Chemical Reactions Analysis
1,3-Dichloro-2-iodobenzene couples with 1,1′-diaminoferrocene in the presence of a palladium catalyst to form substituted diamide ligands .
Physical And Chemical Properties Analysis
1,3-Dichloro-2-iodobenzene is a solid at 20°C . It has a melting point of 62.0 to 66.0 °C . It is light sensitive and soluble in methanol .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“1,3-Dichloro-2-iodobenzene” is used as a starting material in various chemical syntheses . It’s a halo-substituted benzene, which means it can participate in reactions that form carbon-carbon bonds, a key step in the synthesis of complex organic molecules .
Preparation of 2,6-Dichlorobenzo[14C]nitrile
This compound can be used in the preparation of 2,6-dichlorobenzo[14C]nitrile . This is a radioactively labeled compound that can be used in various research applications, including tracing the fate of the compound in environmental or biological systems .
Preparation of 2,6-Terphenyl Carboxylic Acid Ligands
“2,6-Dichloroiodobenzene” can also be used to prepare 2,6-terphenyl carboxylic acid ligands . These ligands can be used in coordination chemistry and catalysis .
Synthesis of Cupped Oxacyclophanes
This compound can be used as a starting material in the multi-step synthesis of cupped oxacyclophanes . Oxacyclophanes are a type of macrocycle, and these structures have potential applications in areas like host-guest chemistry and the construction of molecular machines .
Palladium-Catalyzed Reactions
“1,3-Dichloro-2-iodobenzene” can couple with 1,1’-diaminoferrocene in the presence of a palladium catalyst to form substituted diamide ligands . This showcases its utility in palladium-catalyzed cross-coupling reactions, a powerful method for forming carbon-carbon bonds .
Green Chemistry Applications
An iodobenzene diacetate (IBD)-mediated method has been determined for the intramolecular oxidative cyclization of 3-aryl-2-pyridiylhydrazones of different aromatic aldehydes in an aqueous medium at room temperature . This represents a green chemistry application of “1,3-Dichloro-2-iodobenzene”, as it involves a reaction in water at room temperature .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-dichloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGXSFTXBOKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172818 | |
| Record name | 2,6-Dichloroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-iodobenzene | |
CAS RN |
19230-28-5 | |
| Record name | 1,3-Dichloro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19230-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloroiodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019230285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dichloro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1,3-dichloro-2-iodobenzene?
A1: 1,3-Dichloro-2-iodobenzene has the molecular formula C6H2BrCl2I and a molecular weight of 312.75 g/mol. Its crystal structure has been determined through X-ray diffraction and shows that it crystallizes in the space group P21/c with two molecules in the asymmetric unit [].
Q2: How is 1,3-dichloro-2-iodobenzene synthesized?
A2: One synthetic route involves a "double benzyne" reaction. 1,3-Dichloro-2-iodobenzene is reacted with 2,4,6-tri-tert-butylphenylmagnesium bromide (2,4,6-t-Bu3C6H2MgBr) []. Following this, the addition of iodine yields the desired product.
Q3: Can 1,3-dichloro-2-iodobenzene undergo protiodeiodination? What factors influence this reaction?
A3: Yes, 1,3-dichloro-2-iodobenzene undergoes protiodeiodination when heated with sodium methoxide in a butanone-methanol solution []. The rate of deiodination is dependent on the concentration of both the aryl iodide and sodium methoxide. Interestingly, the presence of butanone is crucial, as it acts as a deiodination agent through the formation of its anion.
Q4: What is the electrochemical behavior of 1,3-dichloro-2-iodobenzene?
A4: 1,3-Dichloro-2-iodobenzene undergoes electrochemical reductive cleavage of its carbon-halogen bonds []. The mechanism of this cleavage, whether stepwise or concerted, can be determined by analyzing the current function obtained from electrochemical techniques like linear sweep voltammetry [].
Q5: What are the applications of 1,3-dichloro-2-iodobenzene in synthetic chemistry?
A5: 1,3-Dichloro-2-iodobenzene serves as a valuable building block in organic synthesis. For instance, it can be used to synthesize m-terphenyl tetraphenol, a precursor for creating bicyclic oxacyclophanes []. These macrocyclic compounds have potential applications in host-guest chemistry and material science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















